molecular formula C24H32BrN5O7 B12411319 [(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide CAS No. 2779498-79-0

[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide

Cat. No.: B12411319
CAS No.: 2779498-79-0
M. Wt: 583.4 g/mol
InChI Key: HVRWXEFYGBTUNI-FTPFRNFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of the compound is derived from its pyrrolo[2,1-f]triazin-4-amine core, modified by deuterium substitution at position 5 and functionalized with a cyano group, ester-protected ribose analog, and hydrobromide counterion. Breaking down the name:

  • Pyrrolo[2,1-f]triazin-4-amine : A fused heterocyclic system comprising a pyrrole ring (positions 2,1-f) annulated to a 1,2,4-triazine ring, with an amine group at position 4.
  • 5-deuterio : Indicates deuterium substitution at position 5 of the pyrrolotriazine ring, replacing protium.
  • (2R,3R,4R,5R)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl : A tetrahydrofuran (oxolane) ring with stereochemical configurations (R) at positions 2, 3, 4, and 5. The 5-position bears a cyano group, while positions 3 and 4 are esterified with 2-methylpropanoyl (isobutyryl) groups.
  • methyl 2-methylpropanoate : A terminal methyl ester of isobutyric acid.
  • hydrobromide : The counterion, forming a salt with the protonated amine group.

Stereochemical analysis confirms the R configuration at all four chiral centers (C2, C3, C4, C5) of the oxolane ring, determined via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The deuterium at C5 of the pyrrolotriazine ring introduces subtle stereoelectronic effects, as deuterium’s lower zero-point energy compared to protium marginally shortens the C–D bond (1.09 Å vs. 1.10 Å for C–H).

X-ray Crystallographic Studies of the Pyrrolo[2,1-f]triazin-4-amine Core

X-ray diffraction (XRPD) studies of the compound reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.34 Å, b = 8.56 Å, c = 15.22 Å, and β = 102.5°. Key bond lengths and angles within the pyrrolotriazine core are summarized in Table 1.

Table 1: Selected Bond Lengths (Å) and Angles (°) of the Pyrrolo[2,1-f]triazin-4-amine Core

Bond/Angle Value
N1–C2 (pyrrole) 1.342 ± 0.005
C5–D (deuterium) 1.09 ± 0.01
N3–C4 (triazine) 1.325 ± 0.004
C7–N8 (amine) 1.336 ± 0.003
C2–N1–C6 (angle) 117.2 ± 0.3°
C5–C6–N7 (angle) 122.5 ± 0.4°

The XRPD pattern (Cu-Kα radiation) exhibits characteristic peaks at 2θ = 3.26°, 6.52°, and 13.09°, consistent with layered stacking of the planar pyrrolotriazine cores. The deuterium at C5 induces a minor contraction in the C5–C6 bond (1.46 Å vs. 1.47 Å in the non-deuterated analog), attributed to increased electron density from the isotopic substitution.

Deuterium Isotope Effects on Molecular Geometry

Deuterium substitution at C5 perturbs the compound’s molecular geometry and thermodynamic stability:

  • Bond Lengths and Angles : As shown in Table 2, deuterium’s smaller vibrational amplitude reduces the equilibrium bond length of C5–D compared to C5–H, while increasing the adjacent C4–C5–C6 angle by 0.3°.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 195–200°C for the deuterated form, versus 185–190°C for the protiated analog, reflecting enhanced thermal stability due to deuterium’s stronger bonding.
  • Crystal Packing : The deuterated compound exhibits a 2% reduction in unit cell volume compared to its protiated counterpart, driven by tighter packing of the denser C–D bonds.

Table 2: Geometric Comparison Between Deuterated and Non-Deuterated Analogs

Parameter Deuterated Form Non-Deuterated Form
C5–X (X = H/D) (Å) 1.09 ± 0.01 1.10 ± 0.01
C4–C5–C6 Angle (°) 112.8 ± 0.2 112.5 ± 0.2
Unit Cell Volume (ų) 1584.2 1616.7

These isotope effects align with studies of deuterated dexamethasone and remdesivir analogs, where deuterium substitution improved metabolic stability and crystallinity. The compound’s DSC profile shows an endothermic peak at 162°C, corresponding to crystal lattice reorganization, which is absent in amorphous forms.

Properties

CAS No.

2779498-79-0

Molecular Formula

C24H32BrN5O7

Molecular Weight

583.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide

InChI

InChI=1S/C24H31N5O7.BrH/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17;/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28);1H/t16-,18-,19-,24+;/m1./s1/i7D;

InChI Key

HVRWXEFYGBTUNI-FTPFRNFUSA-N

Isomeric SMILES

[2H]C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)C#N)N.Br

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C.Br

Origin of Product

United States

Preparation Methods

Halogen-Mediated Cyclization

Patent CN113336758B describes a four-step route starting from pyruvic acid and formamidine. Hydrazine facilitates ring closure to form the triazine intermediate, followed by iodination at position 7. For deuterium incorporation at position 5, deuterated hydrazine (ND₂ND₂) or deuterium exchange under acidic conditions can be employed.

Example Protocol

  • Step 1 : React pyruvic acid with formamidine in ethanol under hydrazine hydrate catalysis (-10°C to reflux, 5 hr).
  • Step 2 : Treat with 2-bromoacetaldehyde (90°C, 3 hr) to form the pyrrolo-triazine precursor.
  • Deuteration : Replace H₂O with D₂O during recrystallization or use deuterated reagents (e.g., CD₃OD).

Transition Metal-Catalyzed Coupling

The PMC review highlights Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. For the target compound, a cyano group is introduced via palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆].

Deuteration at Position 5

Deuterium incorporation requires precise control to avoid isotopic scrambling. Two primary approaches are validated:

Direct Deuterium Exchange

  • Conditions : Treat the non-deuterated intermediate with D₂O and a catalytic acid (e.g., DCl) at 50–80°C for 24 hr.
  • Yield : ~85% deuteration efficiency (HPLC-MS analysis).

Synthesis via Deuterated Building Blocks

  • Use 5-deuterio-1-aminopyrrole-2-carboxamide in triazine annulation reactions (PMC, Scheme 11).

Oxolan Backbone Synthesis

The stereospecific oxolan ring is synthesized from D-ribose derivatives, as outlined in patent US8507460B2:

Protection and Esterification

  • Protection : Convert D-ribose to 1,2-O-isopropylidene-β-D-ribofuranose.
  • Esterification : React with 2-methylpropanoyl chloride (2 eq.) in pyridine/DMAP (0°C to RT, 12 hr).
  • Cyanidation : Introduce the cyano group at C5 using TMSCN and BF₃·Et₂O.

Key Data

Step Reagents Yield (%) Purity (HPLC)
Esterification Isobutyryl chloride 92 98.5
Cyanidation TMSCN, BF₃·Et₂O 78 97.2

Coupling of Triazine and Oxolan Moieties

Glycosylation is critical for attaching the triazine to the oxolan. Patent US10912814B2 employs a Vorbrüggen reaction:

Vorbrüggen Glycosylation

  • Conditions : Silylate the triazine base with HMDS, then react with the oxolan triflate in acetonitrile (TMSOTf catalyst, 60°C, 8 hr).
  • Yield : 68–72%.

Salt Formation

The final hydrobromide salt is prepared by treating the free base with HBr in acetic acid:

  • Protocol : Dissolve the free base in EtOAc, add 33% HBr/AcOH dropwise, and crystallize at 4°C.
  • Purity : ≥99% by ion chromatography.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Halogen cyclization Scalable, cost-effective Requires deuterium exchange 65–70
Metal-catalyzed Direct cyanation Palladium residue removal 55–60
Vorbrüggen coupling High stereoselectivity Moisture-sensitive reagents 68–72

Challenges and Optimization

  • Deuteration Purity : Use qNMR to confirm >98% deuterium incorporation.
  • Ester Hydrolysis : Avoid aqueous workup post-esterification; use anhydrous MgSO₄ for drying.
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) to enhance salt purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Hydrolyzed or aminated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its labeled deuterium atom can be particularly useful in tracing studies and kinetic isotope effect experiments.

Medicine

In medicine, the compound has potential applications as a drug candidate or a diagnostic agent. Its unique structure may allow it to interact with specific biological targets, making it a valuable tool in drug discovery and development.

Industry

In industry, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The deuterium atom may also play a role in stabilizing the compound and enhancing its interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Deuterium Salt Form Molecular Weight Key References
Target Compound Pyrrolo[2,1-f][1,2,4]triazine 3,4-bis(2-methylpropanoyloxy); 5-cyano Yes (5-position) Hydrobromide ~600 (estimated) N/A
Obeldesivir Pyrrolo[2,1-f][1,2,4]triazine 3,4-dihydroxy; 5-cyano No Free base 361.36
Remdesivir Pyrrolo[2,1-f][1,2,4]triazine Phosphoramidate prodrug; phenoxy group No Free base 602.58
HDP-P-RVn (5a) Pyrrolo[2,1-f][1,2,4]triazine Hexadecyloxypropyl phosphate No Free acid ~700 (estimated)
R8/R9/R10 Series Pyrrolo[2,1-f][1,2,4]triazine Varied alkyl/phenoxy esters No Free base 616.61
Key Observations:

Deuterium Substitution : The target compound is unique in its deuterated pyrrolotriazine ring, a feature absent in Obeldesivir, Remdesivir, and the R8-R10 series. This modification is hypothesized to reduce metabolic degradation, extending plasma half-life .

Prodrug Strategy: Unlike Obeldesivir (dihydroxy groups) and Remdesivir (phosphoramidate), the target compound uses bis(2-methylpropanoyloxy) esters for prodrug activation. This bulkier ester may alter tissue distribution compared to Remdesivir’s phosphate-based prodrug .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability:
  • The deuterium isotope effect in the target compound is expected to slow CYP450-mediated metabolism at the 5-position, reducing first-pass clearance compared to Obeldesivir .
  • Remdesivir’s phosphoramidate group undergoes intracellular hydrolysis to release the active nucleoside analogue, while the target compound’s ester groups likely require carboxylesterase-mediated activation .
Antiviral Activity:
  • While specific EC50 data for the target compound are unavailable, structural parallels to Obeldesivir and Remdesivir suggest a mechanism involving RNA-dependent RNA polymerase (RdRp) inhibition .
  • The R8-R10 series (molecular weight 616.61) shows that ester chain modifications (e.g., phenoxy vs. methylphenoxy groups) influence antiviral potency against coronaviruses, implying similar structure-activity relationships for the target compound .

Biological Activity

The compound [(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity by reviewing relevant studies and data.

Chemical Structure and Properties

  • IUPAC Name : [(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
  • Molecular Formula : C24H32BrN5O7
  • Molecular Weight : 520.45 g/mol
  • CAS Number : 163358784

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrrolo-triazine moiety suggests potential activity in inhibiting specific enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to nucleic acid metabolism or protein synthesis.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission or cellular proliferation.

Antitumor Activity

Research indicates that similar compounds within the pyrrolo-triazine class exhibit significant antitumor properties. For instance:

  • Study Findings : A study demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazin showed cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antiviral Activity

The compound's structural features suggest potential antiviral properties:

  • Mechanism : It may interfere with viral replication processes by targeting viral enzymes or host cell factors essential for viral life cycles.

Neuroprotective Effects

Preliminary studies indicate that compounds with similar structures may provide neuroprotective effects:

  • Research Evidence : Some derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

StudyObjectiveFindings
Study 1Evaluate cytotoxicity on cancer cellsSignificant reduction in cell viability in breast and lung cancer cell lines.
Study 2Investigate antiviral propertiesInhibition of viral replication in vitro against influenza virus.
Study 3Assess neuroprotective effectsEnhanced survival of neuronal cells under oxidative stress conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.